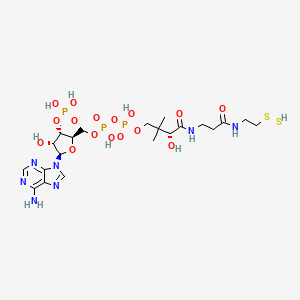
Coenzyme A persulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coenzyme A persulfide is a possible in vivo inhibitor of mammalian short chain acyl-CoA dehydrogenase.
Wissenschaftliche Forschungsanwendungen
Sulfur Incorporation into Biomolecules in Prokaryotes:
- Sulfur, a crucial element of living matter, is incorporated into biomolecules in prokaryotes through two primary strategies. One involves the addition of sulfide to an activated acceptor in the biosynthesis of biomolecules like cysteine, methionine, and coenzyme A. The other strategy uses an activated sulfur species, persulfidic sulfur (R-S-SH), produced enzymatically by proteins such as IscS, SufS, and rhodanese. This process is fundamental in the biosynthesis of iron-sulfur clusters and various cofactors, highlighting the significance of persulfidic sulfur in prokaryotic biochemistry (Kessler, 2006).
Role in Hydrogen Sulfide (H2S) Catabolism:
- In the context of H2S catabolism, particularly in the mitochondrial sulfide oxidation pathway, the enzyme ETHE1 converts persulfides to sulfite. The study of human ETHE1, including variants with patient mutations, reveals that both glutathione and coenzyme A act as persulfide carriers for ETHE1. This finding is crucial for understanding how low steady-state H2S levels are maintained and the implications of patient mutations in ETHE1 on cellular processes (Kabil & Banerjee, 2012).
Sulfur Reducing Capabilities of Coenzyme‐A Disulfide Reductase (CoADR) and NADH‐Dependent Persulfide Reductase (Npsr):
- CoADR and Npsr, enzymes found in anaerobic environments, are suggested to play a role in sulfur respiration. A metagenomic analysis was conducted to explore their relationship with sulfur reduction indirectly. This analysis, involving the Joint Genome Institute's metagenome database, indicated a correlation between CoADR, Npsr, and known sulfur reducing proteins, suggesting their involvement in sulfur reduction (Wragan et al., 2020).
Biochemical Properties and Functions of Persulfides:
- Persulfides are known for their enhanced antioxidant abilities compared to H2S. They directly convert protein thiols into protein persulfides, indicating distinct physiological functions. The design of chemical tools and techniques for studying persulfides under various conditions has been a significant advancement in understanding their biological roles (Dillon & Matson, 2021).
Enzymatic Generation and Use in Biosynthetic Pathways:
- The enzymatic generation of persulfidic sulfur and its utilization in biosynthetic pathways is a key area of study. Understanding the properties and enzymatic production of persulfidic sulfur helps in comprehending its role in the biosynthesis of vital biomolecules (Kessler, 2006).
Eigenschaften
CAS-Nummer |
81918-99-2 |
|---|---|
Produktname |
Coenzyme A persulfide |
Molekularformel |
C21H36N7O16P3S2 |
Molekulargewicht |
799.6 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-(disulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C21H36N7O16P3S2/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-49-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 |
InChI-Schlüssel |
REVPHPVBPSIEKM-IBOSZNHHSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSS)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O |
Andere CAS-Nummern |
81918-99-2 |
Synonyme |
CoA persulfide coenzyme A persulfide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



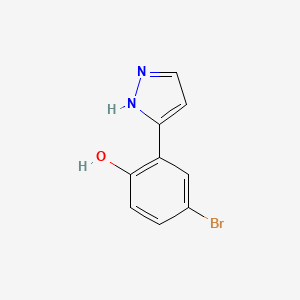
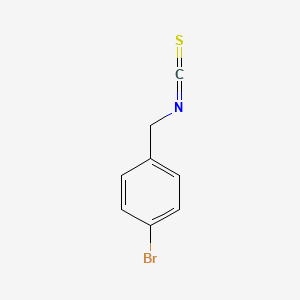
![Benzo[c]phenanthren-3-ol](/img/structure/B1194086.png)
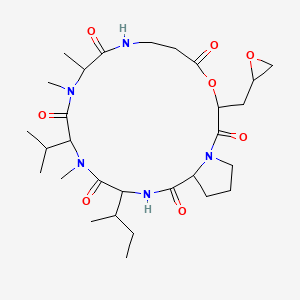
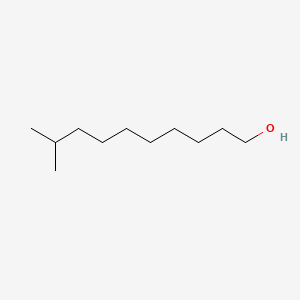

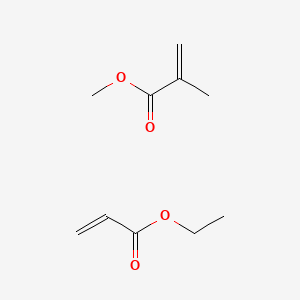
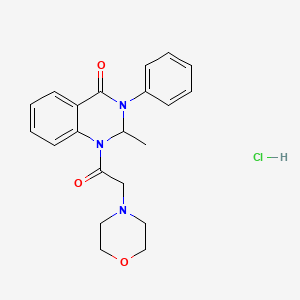
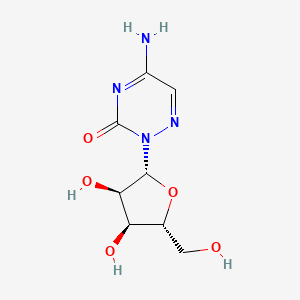
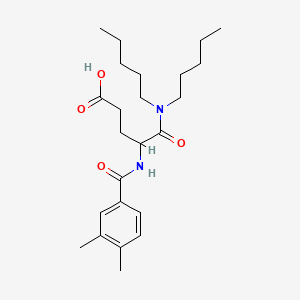
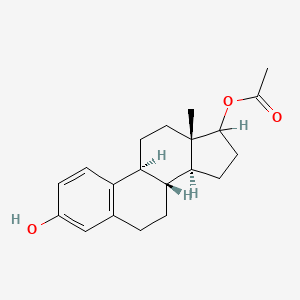
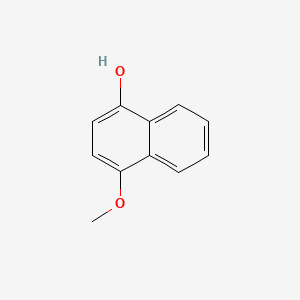
![(3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate](/img/structure/B1194101.png)
